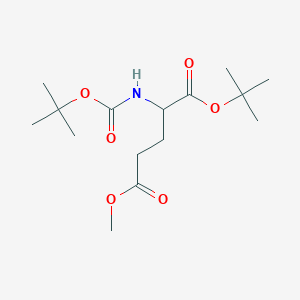![molecular formula C36H66FeP2 B13394076 (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13394076.png)
(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand. It is widely used in asymmetric catalysis due to its ability to induce high enantioselectivity in various chemical reactions. The compound features a ferrocene backbone, which provides stability and unique electronic properties, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the following steps:
Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of Chiral Centers: Chiral centers are introduced using chiral auxiliaries or chiral catalysts to ensure the desired enantiomer is obtained.
Phosphine Substitution: The final step involves the substitution of hydrogen atoms with dicyclohexylphosphino groups under controlled conditions to achieve the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regeneration of the phosphine ligand.
Substitution: Various substituted phosphine derivatives depending on the electrophile used.
Scientific Research Applications
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions, to produce enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of chiral drugs, where enantioselectivity is crucial for efficacy and safety.
Industry: The ligand is employed in the production of fine chemicals and specialty materials, where precise control over stereochemistry is required.
Mechanism of Action
The mechanism by which ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine exerts its effects involves coordination to metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, where the chiral environment induces enantioselectivity in the reaction. The ferrocene backbone provides electronic stabilization, while the dicyclohexylphosphino groups offer steric hindrance, both contributing to the overall catalytic activity.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand with a different backbone structure.
®-DIPAMP: A chiral phosphine ligand with a similar application in asymmetric catalysis.
®-SEGPHOS: Known for its high enantioselectivity in various catalytic reactions.
Uniqueness
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine stands out due to its ferrocene backbone, which provides unique electronic properties and stability. This makes it particularly effective in reactions requiring high thermal and oxidative stability. Additionally, the dicyclohexylphosphino groups offer a balance of steric and electronic effects, enhancing its performance in asymmetric catalysis.
Properties
Molecular Formula |
C36H66FeP2 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
cyclopentane;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C31H56P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h25-31H,2-24H2,1H3;1-5H2;/t25-,30?,31?;;/m1../s1 |
InChI Key |
XMNFNURBBQBAMS-DLTOMDBBSA-N |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13393997.png)

![Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13394012.png)
![Methyl 5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13394015.png)


![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
![16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione](/img/structure/B13394034.png)


![tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)
![(S)-2-[2-[2-[6-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)hexanamido]acetamido]acetamido]-3-phenylpropanoic Acid](/img/structure/B13394072.png)

